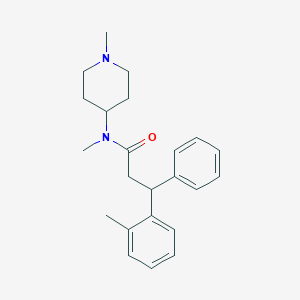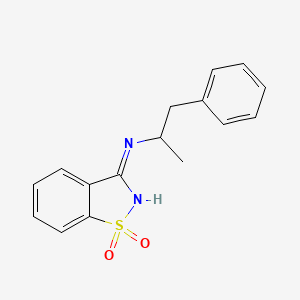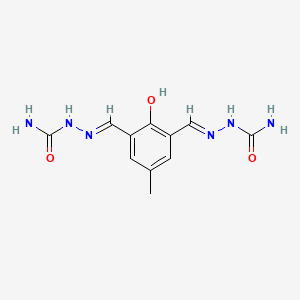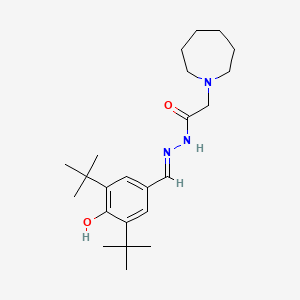![molecular formula C11H15NO4S2 B5974957 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5974957.png)
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid, also known as MPTPSC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTPSC is a sulfonamide derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively in the laboratory. In
Mécanisme D'action
The mechanism of action of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has also been reported to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been reported to exhibit various biochemical and physiological effects in the laboratory. In vitro studies have shown that 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid can reduce inflammation, decrease blood glucose levels, and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid also has some limitations, including its high cost and potential toxicity at high concentrations.
Orientations Futures
For research on 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid include the development of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid derivatives with improved pharmacological properties, investigation of its molecular targets, and its potential use as a therapeutic agent for various diseases.
Méthodes De Synthèse
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid can be synthesized through various methods, including the reaction of 2-thiophenecarboxylic acid with chlorosulfonyl isocyanate followed by the reaction with 3-methylpiperidine. Another method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride followed by the reaction with 3-methylpiperidine. Both methods have been reported to yield 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid with high purity and yield.
Applications De Recherche Scientifique
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been studied extensively in scientific research due to its potential applications in various fields. One of the main applications of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, among others.
Propriétés
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-8-3-2-4-12(6-8)18(15,16)9-5-10(11(13)14)17-7-9/h5,7-8H,2-4,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQOJSZDEGZUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5974876.png)


![2-methoxy-N-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5974897.png)

![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)

![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)

![1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5974936.png)

![N-cyclopentyl-6-[4-(4-ethyl-1-piperazinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5974949.png)

![N-[(5-methyl-2-furyl)methyl]-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B5974981.png)